Swazine

Description

Contextualization of Pyrrolizidine (B1209537) Alkaloids as Natural Products

Pyrrolizidine alkaloids (PAs) are a diverse group of natural secondary metabolites produced by numerous plant species wikimedia.orgwikimedia.orgwikipedia.org. They are found predominantly in the Asteraceae, Boraginaceae, and Fabaceae families, and to a lesser extent in Orchidaceae, Poaceae, Lamiaceae, and Convolvulaceae wikimedia.orgwikimedia.orgwikipedia.org. Within the Asteraceae family, the Senecio genus is particularly known for producing these compounds wikimedia.orgwikipedia.org. PAs serve as a crucial defense mechanism for plants against herbivores wikipedia.orgnih.gov. Chemically, PAs are characterized as esters of a necine base (an amino alcohol with two fused five-membered rings including a nitrogen atom) and one or more necic acids wikimedia.orgwikipedia.org. To date, over 500 different pyrrolizidine alkaloids and their N-oxides have been identified, highlighting their extensive chemical diversity wikimedia.orgwikimedia.org.

Historical Overview of Swazine Discovery and Early Characterization

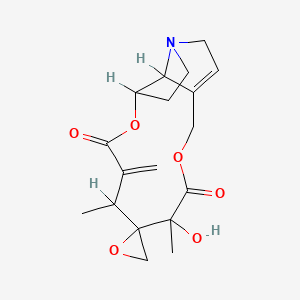

This compound is a naturally occurring macrocyclic diester alkaloid smolecule.com. It was primarily discovered and isolated from certain species of the Senecio plant, notably Senecio aegyptius and Senecio swaziensis Compton smolecule.comwikidata.orgbiocrick.com. Early characterization efforts focused on determining its chemical properties and structural features. Techniques such as isolation and purification, often employing chromatography, were utilized to obtain this compound from plant extracts smolecule.com. Spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), played a vital role in elucidating this compound's complex structure and identifying its functional groups smolecule.com. The structure and absolute configuration of this compound were determined from chemical and spectral data, with significant contributions published in 1974 nih.govebiohippo.comuni.lu. Further structural confirmation has been achieved through asymmetric synthesis wikipedia.orglibretexts.org.

Significance of this compound within Natural Product Chemistry and Biosynthesis Studies

This compound's intricate chemical structure, which includes multiple functional groups, positions it as a compound of considerable interest in natural product chemistry smolecule.combiocrick.com. Its unique architecture makes it a valuable subject for detailed research into the chemical properties and potential applications of natural products smolecule.comuni.lunist.gov. In the realm of biosynthesis studies, this compound contributes to the understanding of how pyrrolizidine alkaloids are formed in plants. Investigations into the biosynthesis of PAs, particularly in Senecio species, have led to the identification of key enzymes such as homospermidine synthase, which is responsible for synthesizing the initial specific intermediate in the alkaloid pathway nih.gov. As a representative pyrrolizidine alkaloid, this compound's study provides insights into these complex biosynthetic routes and the evolutionary plasticity of alkaloid production in various angiosperm families nih.gov. Furthermore, this compound has been explored as a building block in organic synthesis, demonstrating its utility beyond its natural occurrence smolecule.com. Its presence and characterization are also important in the broader context of pyrrolizidine alkaloid analysis, where it is considered alongside other significant PAs nih.gov.

This compound Chemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₃NO₆ nih.govsmolecule.combiocrick.comebiohippo.com |

| Molecular Weight | 349.38 g/mol smolecule.combiocrick.comebiohippo.com (also 349.4 g/mol nih.govsmolecule.com) |

| CAS Number | 38763-74-5 smolecule.combiocrick.com |

| Appearance | Powder, Cryst. biocrick.com |

| Compound Type | Macrocyclic Diester Alkaloid smolecule.com |

| Source | Senecio aegyptius, Senecio swaziensis smolecule.comwikidata.orgbiocrick.com |

| Class | Echimidine (B1671080) class of alkaloids smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-5,7-dimethyl-4-methylidenespiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-6,2'-oxirane]-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-10-11(2)18(9-24-18)17(3,22)16(21)23-8-12-4-6-19-7-5-13(14(12)19)25-15(10)20/h4,11,13-14,22H,1,5-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPOYLQBTYIKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C14CO4)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959569 | |

| Record name | 6-Hydroxy-4,6-dimethyl-3-methylidene-3,4,9,11,13,14,14a,14b-octahydro-2H-spiro[1,6-dioxacyclododecino[2,3,4-gh]pyrrolizine-5,2'-oxirane]-2,7(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38763-74-5 | |

| Record name | Swazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-4,6-dimethyl-3-methylidene-3,4,9,11,13,14,14a,14b-octahydro-2H-spiro[1,6-dioxacyclododecino[2,3,4-gh]pyrrolizine-5,2'-oxirane]-2,7(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Swazine

Botanical Sources and Phytogeographical Distribution of Swazine-Producing Species

This compound is primarily found in plants belonging to the genus Senecio, a widespread group within the Compositae (Asteraceae) family. Notable species identified as sources of this compound include Senecio aegyptius and Senecio swaziensis biocrick.com. Other Senecio species, such as Senecio nemorensis var. bulgaricus and Senecio scandens, have also been reported to contain this compound or related pyrrolizidine (B1209537) alkaloids researchgate.netchemfaces.com.

Pyrrolizidine alkaloids, including this compound, are broadly distributed across various plant families. The main sources are the Boraginaceae (e.g., Heliotropium, Trichodesma, Symphytum), Compositae (specifically the Senecioneae and Eupatoriae tribes, which include Senecio and Eupatorium), and Leguminosae (genus Crotalaria) jcsp.org.pkinchem.org. These genera are predominantly herbaceous and exhibit a global distribution, with some species found in most regions of the world jcsp.org.pkinchem.org. The prevalence of these alkaloids in the Senecio genus has led to them sometimes being referred to as "Senecio alkaloids" jcsp.org.pk.

The phytogeographical distribution of these plant families and genera indicates that this compound-producing species are widely dispersed, adapting to diverse environments globally jcsp.org.pkinchem.org.

Table 1: Botanical Sources of this compound and Related Pyrrolizidine Alkaloids

| Plant Family | Genus/Species | Alkaloid Type | Key Reference |

| Compositae | Senecio aegyptius | Macrocyclic diester alkaloid (this compound) | biocrick.com |

| Compositae | Senecio swaziensis | Macrocyclic diester alkaloid (this compound) | biocrick.comuonbi.ac.ke |

| Compositae | Senecio nemorensis var. bulgaricus | Pyrrolizidine alkaloid (this compound) | researchgate.net |

| Compositae | Senecio scandens | Pyrrolizidine alkaloid (this compound) | chemfaces.com |

| Compositae | Various Senecio species | Pyrrolizidine alkaloids | jcsp.org.pkinchem.org |

| Boraginaceae | Heliotropium, Trichodesma, Symphytum | Pyrrolizidine alkaloids | jcsp.org.pkinchem.org |

| Leguminosae | Crotalaria | Pyrrolizidine alkaloids | jcsp.org.pkinchem.org |

Chromatographic and Other Advanced Separation Techniques for this compound Isolation

The isolation and purification of this compound from its complex plant matrices typically involve a combination of extraction and advanced separation techniques. Chromatography plays a pivotal role in this process due to its ability to separate compounds based on various chemical and physical properties.

Commonly employed chromatographic methods for the isolation of pyrrolizidine alkaloids, including this compound, from plant extracts include:

Thin-Layer Chromatography (TLC): A relatively simple and rapid technique used for preliminary separation and qualitative analysis, allowing for the visualization of different compounds in an extract inchem.orgoup.com.

High-Performance Liquid Chromatography (HPLC): A powerful technique for both analytical and preparative separation of non-volatile or thermally unstable compounds. HPLC is widely used for purifying alkaloids from complex mixtures inchem.orgoup.com. Reversed-phase LC columns are often utilized for such separations nih.gov.

Gas Chromatography (GC): Suitable for volatile or derivatizable compounds. GC, often coupled with mass spectrometry (GC-MS), is effective for separating and identifying individual pyrrolizidine alkaloids inchem.orgoup.com. For instance, GC-MS has been applied to pyrrolizidine alkaloids from Senecio species dntb.gov.ua.

Supercritical Fluid Chromatography (SFC): An alternative chromatographic method that uses supercritical fluids (e.g., CO₂) as the mobile phase, offering advantages in terms of speed and reduced solvent consumption, and has been applied to pyrrolizidine alkaloids in Senecio species oup.comdntb.gov.ua.

Beyond chromatography, spectroscopic analyses are crucial for confirming the identity and structure of isolated this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to determine its molecular structure and identify functional groups smolecule.com. X-ray crystallographic analysis has also been instrumental in confirming the absolute stereostructure of natural this compound researchgate.net.

Optimization of Extraction Protocols for this compound from Plant Matrices

The initial step in isolating this compound involves extracting the compound from its plant matrix. Optimization of these extraction protocols is critical to maximize yield and purity. Natural extraction methods typically involve the use of organic solvents. This compound is known to be soluble in various organic solvents, including chloroform, dichloromethane (B109758), ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) biocrick.comchemfaces.com.

Key parameters for optimizing the extraction of this compound from plant materials include:

Solvent Selection: The choice of solvent is paramount and depends on the polarity of this compound and other compounds present in the plant matrix. Solvents like ethanol (B145695) or dichloromethane are commonly used for extracting pyrrolizidine alkaloids from Senecio species smolecule.com. The solubility profile of this compound suggests that medium to low polarity organic solvents are effective biocrick.comchemfaces.com.

Particle Size of Plant Material: Grinding the plant material to a finer particle size increases the surface area, facilitating more efficient solvent penetration and compound extraction.

Extraction Method: Techniques such as maceration, percolation, Soxhlet extraction, or ultrasound-assisted extraction can be employed. Ultrasound-assisted methods, for example, have been explored for the synthesis and extraction of various S-heterocyclic scaffolds, which can be relevant for natural products researchgate.net.

Temperature: Elevated temperatures can increase solubility and extraction efficiency but must be carefully controlled to prevent degradation of heat-sensitive compounds like alkaloids.

Extraction Time: Sufficient contact time between the solvent and plant material is necessary for optimal extraction, but excessively long periods can lead to co-extraction of undesirable compounds or degradation.

pH Adjustment: As an alkaloid, the extraction efficiency of this compound can be influenced by pH. Alkaloids often exist in protonated forms in acidic conditions and as free bases in alkaline conditions, which affects their solubility in different solvents. While specific pH optimization for this compound is not detailed, general methods for alkaloid extraction often involve pH manipulation to facilitate partitioning into organic solvents inchem.orgoup.com.

An improved method for the extraction of Senecio alkaloids has been reported, highlighting the ongoing efforts to refine these processes iarc.fr. General extraction protocols for chemical agents from solid and aqueous samples often involve vortex mixing and filtration, with optional cleanup procedures like aqueous washes or column chromatography to remove interfering substances epa.gov. These principles can be adapted for this compound extraction to enhance its purity for subsequent chromatographic separation.

Biosynthetic Pathways and Enzymology of Swazine

Elucidation of Key Precursors and Intermediate Metabolites in Swazine Biosynthesis

The foundational precursors for pyrrolizidine (B1209537) alkaloids, including this compound, are the polyamines putrescine (PubChem CID 1045) and spermidine (B129725) (PubChem CID 1102). mpg.defishersci.atwikipedia.orgmitoproteome.orgresearchgate.net These amines are derived from the amino acids arginine and ornithine. fishersci.atmitoproteome.org

The initial committed step in the biosynthesis of the necine base (the bicyclic core of PAs) involves the condensation of two molecules of putrescine, or putrescine and spermidine, to yield a symmetrical intermediate known as homospermidine (PubChem CID 368). mpg.defishersci.atwikipedia.orgresearchgate.net This symmetrical intermediate is crucial for the subsequent cyclization steps that form the pyrrolizidine ring system.

Following the formation of homospermidine, a series of transformations leads to the formation of necine bases. Retronecine (PubChem CID 10198) is a common and significant necine base intermediate in the biosynthesis of many pyrrolizidine alkaloids, including those found in Senecio species. fishersci.atwikipedia.orgresearchgate.net The pathway involves oxidation of homospermidine to 4,4'-iminodibutanal, which then cyclizes to pyrrolizidine-1-carbaldehyde. This aldehyde is subsequently reduced to 1-hydroxymethylpyrrolizidine, followed by desaturation and hydroxylation to yield retronecine. fishersci.at

This compound is classified as a macrocyclic diester alkaloid. nih.gov Macrocyclic diesters of pyrrolizidine alkaloids are typically formed when a 7,9-diol necine base is esterified by a dicarboxylic acid, leading to the formation of a large ring structure. wikidata.org While the specific necic acid involved in the formation of this compound's unique macrocyclic diester is not explicitly detailed in the search results, for lycopsamine-type PAs (to which the echimidine (B1671080) class, including this compound, is related), 2,3-dihydroxy-2-isopropylbutyric acid is a characteristic necic acid. mpg.de The esterification of the necine base with the appropriate necic acid, followed by macrocyclization, completes the formation of this compound.

Identification and Characterization of Enzymes Catalyzing Specific Transformations in the this compound Pathway

Enzymatic catalysis is fundamental to every step of alkaloid biosynthesis. For pyrrolizidine alkaloids, several key enzymes have been identified:

Homospermidine Synthase (HSS): This enzyme catalyzes the first committed step in PA biosynthesis, forming homospermidine from putrescine and spermidine. mpg.defishersci.atuni.lu HSS activity has been characterized in PA-producing plants, and it represents a crucial control point in the pathway. Notably, homospermidine synthase is believed to have evolved independently in different angiosperm lineages, such as the Boraginaceae and Asteraceae. mpg.de

Diamine Oxidases: Following homospermidine formation, a β-hydroxyethylhydrazine sensitive diamine oxidase is involved in its further processing, likely in the oxidation steps that precede cyclization to the pyrrolizidine ring. mpg.defishersci.atwikipedia.org

Alcohol Dehydrogenases: The reduction of pyrrolizidine-1-carbaldehyde to 1-hydroxymethylpyrrolizidine is likely catalyzed by an alcohol dehydrogenase. fishersci.at

Acyltransferases: The final stages of PA biosynthesis involve the esterification of the necine base with necic acids. Acyltransferases, possibly belonging to the BAHD family, are hypothesized to catalyze the acylation of necine bases (like retronecine) with activated necic acids (e.g., senecyl-CoA) to form the ester alkaloids. fishersci.at The specific acyltransferase responsible for the macrocyclization and formation of the unique diester linkage in this compound has not been explicitly characterized in the provided information.

Genetic and Molecular Regulation of this compound Biosynthesis in Plant Systems

The biosynthesis of secondary metabolites in plants, including alkaloids, is under complex genetic and molecular regulation. This regulation often involves gene regulatory networks and transcription factors that control the expression of genes encoding biosynthetic enzymes. wikipedia.orgnih.govwikipedia.orgfrontiersin.org

In Senecio species, which are known producers of this compound, genetic studies have explored various aspects of plant development and chemical defense. While general mechanisms of gene expression regulation in plants involve transcription factors that can up- or down-regulate gene expression in response to internal and external cues, specific genes or regulatory elements directly controlling the this compound biosynthetic pathway have not been explicitly identified in the provided literature. wikipedia.orgnih.govfrontiersin.orgox.ac.uknih.govnih.govlibretexts.orgembopress.org The regulation of PA accumulation can be influenced by factors such as developmental stage, tissue type, and environmental conditions. uni.lu However, the precise molecular switches and signaling pathways that specifically govern the production of this compound remain to be fully elucidated.

Comparative Biosynthesis of this compound with Related Pyrrolizidine Alkaloids

This compound belongs to the broad class of pyrrolizidine alkaloids, which exhibit significant structural diversity. fishersci.at The core biosynthetic pathway leading to the necine base is largely conserved among different PA-producing plant families. For instance, the formation of the necine base trachelanthamidine (B129624) from putrescine and spermidine via homospermidine is common to both Senecio species (Asteraceae) and plants in the Boraginaceae family. mpg.de

However, the diversification of PAs into various structural types, including macrocyclic diesters like this compound, arises from variations in the necine bases and, more significantly, the necic acids, and the subsequent esterification and cyclization reactions. While necine bases are synthesized via a common pathway, different necic acids are formed through distinct modes. fishersci.at

This compound is a macrocyclic diester alkaloid, a structural feature shared with other PAs like senecionine (B1681732) (PubChem CID 5280906) and monocrotaline (B1676716) (PubChem CID 9415). wikipedia.orgwikidata.orgnih.govuni.lu The formation of these macrocycles involves the esterification of the necine base (often a 7,9-diol) with a dicarboxylic necic acid. wikidata.org The specific arrangement of functional groups in this compound confers distinct chemical properties and biological activities compared to other similar alkaloids, highlighting the subtle yet significant differences in their biosynthetic end-steps. smolecule.com The evolution of PA biosynthesis in Senecioneae (the tribe to which Senecio belongs) has led to complex and diverse PA profiles, suggesting an evolutionary plasticity in the pathway. fishersci.firesearchgate.net

Chemical Synthesis and Semisynthetic Approaches to Swazine and Its Analogues

Retrosynthetic Strategies for the Swazine Macrocyclic Diester Core

Retrosynthetic analysis is a fundamental approach in organic synthesis, involving the conceptual disconnection of a target molecule into simpler, readily available starting materials nobelprize.orgwikipedia.org. For this compound, a naturally occurring macrocyclic diester alkaloid, the retrosynthetic strategies primarily focus on the efficient construction of its complex macrocyclic diester core smolecule.com. While specific, detailed retrosynthetic maps for the entire this compound molecule are not extensively documented in general literature, synthetic efforts have focused on key disconnections that simplify the macrocyclic system.

A notable approach involves the synthesis of dimethyl swazinecate, identified as a principal component of the pyrrolizidine (B1209537) alkaloid this compound researchgate.netresearchgate.netrsc.orgrsc.org. The successful synthesis of this component from (S)-(-)-β-citronellal implies a strategic disconnection of the larger this compound framework into smaller, manageable chiral building blocks researchgate.netresearchgate.netrsc.orgrsc.orgscribd.com. The formation of macrocyclic structures often relies on specific cyclization reactions, which are critical steps in assembling such rings from linear precursors illinois.edunih.gov.

Asymmetric Synthesis Methodologies for Chiral Centers in this compound

This compound possesses a complex stereochemistry, with multiple chiral centers that demand highly selective synthetic methodologies researchgate.netrsc.orgrsc.org. Asymmetric synthesis, also known as enantioselective synthesis, is defined as a chemical reaction sequence that preferentially produces one stereoisomer (enantiomer or diastereomer) over others, which is paramount for compounds with biological activity where different stereoisomers can exhibit varying effects wikipedia.orgiupac.org.

A significant achievement in the asymmetric synthesis related to this compound is the preparation of dimethyl swazinecate from (S)-(-)-β-citronellal researchgate.netresearchgate.netrsc.orgrsc.orgscribd.com. This exemplifies the "chiral pool" approach, where an inexpensive and readily available chiral starting material, such as (S)-(-)-β-citronellal, is utilized as a source of chirality and manipulated through successive reactions to build the desired target molecule scribd.comwikipedia.org. This method leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the synthesis.

Other general methodologies in asymmetric synthesis that could be relevant for constructing complex chiral centers, like those found in this compound, include biocatalysis, enantioselective catalysis (often involving chiral catalysts), and the use of chiral auxiliaries wikipedia.org. The construction of tetrasubstituted stereogenic centers, which are often present in complex natural products, remains a significant challenge in synthetic organic chemistry irb.hr.

Table 1: Key Chiral Starting Material in this compound Component Synthesis

| Compound Name | Role in Synthesis | Source of Chirality | Reference |

| (S)-(-)-β-Citronellal | Starting material for dimethyl swazinecate | Chiral Pool | researchgate.netrsc.orgscribd.com |

Total Synthesis of this compound and its Complex Stereochemistry

The total synthesis of this compound involves the complete construction of its intricate molecular architecture from simpler, non-chiral or readily available chiral precursors. A pivotal development in understanding this compound's structure and enabling its synthesis was the asymmetric synthesis of dimethyl swazinecate researchgate.netresearchgate.netrsc.orgrsc.org. This synthesis, starting from (S)-(-)-β-citronellal, not only provided a key component of this compound but also allowed for the definitive confirmation of the absolute stereostructure of natural this compound through X-ray crystallographic analysis researchgate.netresearchgate.netrsc.orgrsc.org. This confirmation is vital, as the correct stereochemical assignment is a prerequisite for successful total synthesis and for understanding the compound's properties researchgate.netnih.gov.

The total synthesis of complex natural products like this compound often entails multi-step sequences with rigorous control over stereochemistry at each newly formed chiral center nobelprize.orgnih.govnih.govorganic-chemistry.org. The inherent complexity of this compound, as a macrocyclic diester alkaloid, necessitates advanced synthetic strategies to manage its numerous stereocenters and the formation of the macrocyclic ring smolecule.com.

Semisynthetic Derivatization from Naturally Occurring Pyrrolizidine Alkaloid Scaffolds

This compound is classified as a naturally occurring macrocyclic diester pyrrolizidine alkaloid, primarily isolated from plants of the Senecio genus smolecule.comresearchgate.netresearchgate.netrsc.orgrsc.org. Semisynthesis is a chemical synthesis approach that leverages complex compounds isolated from natural sources as starting materials, which are then chemically modified to yield novel compounds taylorandfrancis.comeupati.eugardp.orgtapi.comwikipedia.org. This strategy is often employed when total synthesis is overly complex, expensive, or yields are low, or when modifications to a natural product can enhance its properties, such as stability or potency eupati.euwikipedia.org.

While specific detailed examples of semisynthetic derivatization of this compound itself from other pyrrolizidine alkaloid scaffolds are not extensively detailed in the provided search results, the general principle is highly relevant given this compound's classification. The literature mentions the synthesis of macrocyclic diesters of other pyrrolizidine alkaloid analogues, such as (-)-Platyphylline, which indicates that the derivatization of existing pyrrolizidine alkaloid scaffolds into macrocyclic diesters is a known area of research researchgate.netresearchgate.net. This suggests a potential avenue for creating this compound analogues or exploring alternative routes to its core structure by modifying readily available pyrrolizidine alkaloid precursors.

Advanced Spectroscopic and Analytical Characterization of Swazine S Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, providing detailed insights into the connectivity and arrangement of atoms. For Swazine, both proton (1H) and carbon-13 (13C) NMR spectroscopy were crucial components of its structural assignment. mdpi.comscribd.comnih.gov

NMR analysis relies on the unique magnetic environments of atomic nuclei within a molecule. By examining chemical shifts, coupling constants, and signal multiplicities in 1H NMR spectra, the types of protons and their neighboring groups can be identified. Similarly, 13C NMR provides information on the carbon skeleton. While specific detailed chemical shift data for this compound are not broadly available in the provided search results, the application of NMR, including two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would have been essential. These 2D NMR experiments establish correlations between protons and carbons, as well as between protons themselves, allowing for the comprehensive mapping of the molecular framework and confirming the proposed structural assignments of complex natural products like this compound. mdpi.comoup.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation Analysis

Mass Spectrometry (MS) plays a critical role in determining the molecular weight and elemental composition of a compound, as well as providing characteristic fragmentation patterns that aid in structural elucidation. For this compound, mass spectrometry has confirmed its molecular weight and provided insights into its substructural units. mdpi.comnist.gov

This compound has a molecular weight of 349.4 g/mol and a molecular formula of C18H23NO6. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound has revealed key fragmentation ions, with top peaks observed at m/z 120 and m/z 136. mdpi.com These specific m/z values correspond to distinct fragments generated from the molecular ion, providing valuable clues about the arrangement of atoms and the presence of particular functional groups within the this compound molecule. Tandem mass spectrometry (MS/MS) further enhances this analysis by fragmenting selected ions, yielding more detailed information about their substructure and fragmentation pathways. nist.govamazon.commsu.edu

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Weight | 349.4 g/mol |

| Molecular Formula | C18H23NO6 |

| GC-MS Top Fragment 1 | m/z 120 |

| GC-MS Top Fragment 2 | m/z 136 |

X-ray Crystallography for Absolute Stereostructure Determination of this compound and its Key Intermediates

X-ray crystallography stands as the definitive method for determining the absolute stereostructure of crystalline compounds. This technique was successfully employed to establish the absolute configuration of this compound. dntb.gov.uascribd.comepdf.pub

The principle behind X-ray crystallography for absolute configuration determination relies on anomalous dispersion, a phenomenon where the scattering of X-rays by atoms deviates slightly from theoretical predictions, allowing the differentiation between enantiomers in a non-centrosymmetric crystal lattice. nih.govwisc.edu The ability to obtain high-quality single crystals of this compound was a prerequisite for this analysis. nih.gov The X-ray crystal study provided unambiguous evidence of this compound's three-dimensional arrangement, including the precise spatial orientation of its chiral centers. This direct determination of absolute stereochemistry is crucial for understanding the compound's chemical and potential biological properties. dntb.gov.uaepdf.pub

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to analyze the electronic transitions of chiral molecules and assign their absolute configuration. It measures the differential absorption of left- and right-circularly polarized light by a sample, generating a unique spectrum that reflects the molecule's three-dimensional structure and chirality. rcsb.orgpurdue.edu

While specific ECD spectral data for this compound are not detailed in the provided search results, ECD spectroscopy is a valuable complementary tool to X-ray crystallography for absolute configuration assignment, particularly for natural products that may be difficult to crystallize. nih.gov The ECD spectrum provides a chiroptical fingerprint influenced by both the absolute configuration and the conformational preferences of the molecule. Theoretical calculations often accompany experimental ECD data to predict and confirm the absolute stereochemistry of chiral compounds. nih.govresearchgate.netelte.husobereva.com

Vibrational Spectroscopy (IR, Raman) in Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides essential information about the functional groups present in a molecule, as well as insights into its bonding characteristics and conformational preferences. These techniques were part of the "spectral data" utilized in the comprehensive structural and conformational determination of this compound. scribd.comoup.com

Chemical Reactivity and Derivatization Studies of Swazine

Hydrolytic Pathways and Resulting Degradation Products

Swazine, being a diester alkaloid, is inherently susceptible to hydrolysis. This reaction involves the cleavage of ester bonds by water, often catalyzed by acidic, basic, or enzymatic conditions. smolecule.com For pyrrolizidine (B1209537) alkaloids, of which this compound is a member, hydrolysis is a recognized metabolic pathway. inchem.org Under acidic or basic conditions, this compound can hydrolyze to yield various products, potentially including simpler alkaloids or carboxylic acids derived from the ester cleavage. smolecule.com

While specific experimental data detailing the precise hydrolytic degradation products of this compound are not extensively documented in the available search results, the general principles of ester hydrolysis apply. The macrocyclic diester nature implies that hydrolysis could lead to the opening of the ring structure and the formation of diols and carboxylic acids, or their protonated/deprotonated forms depending on the pH.

| Hydrolysis Condition | Expected Reaction | Potential Degradation Products (Conceptual) |

| Acidic Hydrolysis | Protonation of ester carbonyl, nucleophilic attack by water, cleavage of ester bonds. | Carboxylic acids, alcohols (necines or related polyols), and protonated amine fragments. |

| Basic Hydrolysis | Nucleophilic attack by hydroxide (B78521) on ester carbonyl, cleavage of ester bonds. | Carboxylate salts, alcohols (necines or related polyols), and free amine. |

| Enzymatic Hydrolysis | Enzyme-catalyzed cleavage of ester bonds (e.g., by esterases). | Carboxylic acids and alcohols (necines or related polyols). |

Esterification and Transesterification Reactions for Functional Group Modification

This compound's structure, particularly the presence of a hydroxyl group at position 7 nih.gov, makes it a candidate for esterification reactions. Esterification typically involves the reaction of an alcohol with a carboxylic acid to form a new ester and water, often facilitated by an acid catalyst. libretexts.orguta.edusyrris.com This process can be employed to introduce new functional groups or modify existing ones, thereby altering the compound's physicochemical properties. smolecule.com

Transesterification, a process involving the exchange of the organic functional group of an ester with the organic group of an alcohol, is also a relevant reaction for compounds containing ester linkages. inchem.org Given this compound's macrocyclic diester nature, it could theoretically undergo transesterification to modify its ester functionalities by reacting with different alcohols. This reaction can be catalyzed by acids, bases, or enzymes. inchem.org

Specific experimental studies detailing the esterification or transesterification of this compound for functional group modification were not found in the provided search results. However, the principles are well-established in organic chemistry.

| Reaction Type | Functional Group Modified | Reagents (Conceptual) | Potential Outcome (Conceptual) |

| Esterification | Hydroxyl group (-OH) | Carboxylic acid, acid catalyst | Formation of new ester linkages, altering polarity or introducing new functionalities. |

| Transesterification | Existing ester linkages | Alcohol, catalyst (acid/base/enzyme) | Exchange of alcohol moieties within the diester, leading to new macrocyclic diesters. |

Oxidation and Reduction Chemistry of the this compound Skeleton

The this compound skeleton contains various functional groups that are susceptible to oxidation and reduction. Oxidative reactions are known to modify the functional groups of this compound, which can influence its biological activity. smolecule.com For pyrrolizidine alkaloids in general, metabolism by mixed-function oxidases leads to the formation of pyrrolic dehydro-alkaloids, which are highly reactive intermediates. inchem.orgchemistry-chemists.com These transformations can occur at various sites within the complex macrocyclic structure, including alcohol moieties, alkene double bonds, or the nitrogen atom of the pyrrolizidine nucleus. For instance, secondary alcohols can be oxidized to ketones, and alkenes can undergo epoxidation or cleavage.

Conversely, the reduction chemistry of the this compound skeleton would involve the conversion of reducible functional groups. While specific data on the reduction of this compound was not available in the search results, common reducible groups in organic compounds include double bonds (to single bonds), carbonyls (to alcohols), and N-oxides (to amines). The presence of an N-oxide in some pyrrolizidine alkaloids suggests a potential for reduction at the nitrogen center.

| Reaction Type | Functional Group Involved | Reagents (Conceptual) | Potential Outcome (Conceptual) |

| Oxidation | Alcohol, Alkene, Amine | Oxidizing agents (e.g., peracids, chromates, mixed-function oxidases) | Formation of ketones, epoxides, N-oxides, or other oxidized derivatives. |

| Reduction | Alkene, Carbonyl (if present/formed), N-oxide (if present) | Reducing agents (e.g., hydrides, catalytic hydrogenation, zinc/acid) | Formation of saturated rings, alcohols, or deoxygenated amines. |

Synthesis and Characterization of Novel this compound Conjugates and Prodrugs

The synthesis of novel conjugates and prodrugs of this compound would involve chemically linking this compound to other molecules to enhance its properties, such as solubility, targeting, or bioavailability. Prodrugs are pharmacologically inactive derivatives that undergo biotransformation in the body to release the active drug. readthedocs.iomdpi.com A common prodrug strategy involves the formation of ester linkages, which can then be cleaved by hydrolysis in vivo to release the parent drug. readthedocs.ioresearchgate.net Conjugates, on the other hand, involve the covalent attachment of a molecule to a larger entity, such as a polymer or another biomolecule, to achieve desired pharmacokinetic or pharmacodynamic profiles. mdpi.comuonbi.ac.ke

While no specific examples of "this compound conjugates" or "this compound prodrugs" were found in the provided search results, the general methodologies for their synthesis and characterization are well-established in medicinal chemistry. Synthesis typically involves forming stable covalent bonds (e.g., amide, ester, disulfide) between the parent compound (this compound) and the chosen carrier or pro-moiety. mdpi.com Characterization of such novel compounds would employ a range of analytical techniques to confirm their structure, purity, and stability.

| Type of Derivative | Synthetic Strategy (Conceptual) | Key Characterization Techniques (Conceptual) |

| Prodrugs | Esterification of hydroxyl/carboxylic acid groups, amide formation. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) for purity and stability, in vitro hydrolysis studies. scielo.brplos.org |

| Conjugates | Amide linkages, click chemistry, disulfide bonds. | MS, NMR, IR, HPLC-SEC (Size-Exclusion Chromatography), SDS-PAGE (for protein conjugates), UV-Vis Spectroscopy, Zeta Potential measurements. journaljabb.comrsc.orgnih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Swazine and Analogue Compounds

Identification of Structural Moieties Critical for Biological Interaction

The biological activity of Swazine is intrinsically linked to its unique and complex chemical scaffold. As a macrocyclic pyrrolizidine (B1209537) alkaloid, several structural features are considered critical for its interaction with biological targets. The core pyrrolizidine ring, a bicyclic structure containing a nitrogen atom, is a fundamental moiety for its activity. The esterifying acids that form the macrocyclic ring are also crucial, as their nature, size, and stereochemistry significantly modulate the biological effects.

Studies on a range of pyrrolizidine alkaloids have demonstrated that the presence of a double bond in the 1,2-position of the pyrrolizidine nucleus is a key requirement for the hepatotoxicity associated with many compounds in this class. This unsaturation allows for metabolic activation to reactive pyrrolic esters, which can then form adducts with cellular macromolecules. While specific studies on this compound's metabolic activation pathway are limited, its structural similarity to other toxic pyrrolizidine alkaloids suggests that this feature is likely critical for its biological interaction profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, QSAR studies on the broader class of pyrrolizidine alkaloids offer a predictive framework for understanding its biological activity. These models typically correlate physicochemical properties and structural descriptors of the alkaloids with their observed biological effects, such as cytotoxicity or receptor binding affinity.

QSAR models for pyrrolizidine alkaloids often incorporate descriptors such as:

Molecular Weight and Volume: These basic parameters can influence the compound's ability to fit within a binding pocket.

Lipophilicity (logP): This descriptor is crucial for predicting the compound's ability to cross cell membranes and interact with hydrophobic regions of a target.

Electronic Properties: Descriptors like electrostatic potential and dipole moment can predict the likelihood of polar interactions, such as hydrogen bonding, with a biological target.

Topological and 3D Descriptors: These provide information about the shape, size, and connectivity of the molecule, which are critical for molecular recognition.

These models can be used to predict the biological activity of novel this compound analogues before their synthesis, allowing for a more rational approach to drug design and lead optimization. The development of a specific QSAR model for this compound and its derivatives would be a valuable tool for future research in this area.

Conformational Flexibility and its Influence on Molecular Recognition

The macrocyclic structure of this compound imparts a degree of conformational flexibility that is crucial for its interaction with biological targets. The ability of the macrocycle to adopt different conformations allows it to adapt to the specific geometry of a binding site, a process often referred to as "induced fit."

Conformational analysis of macrocyclic compounds, including pyrrolizidine alkaloids, can be performed using computational methods such as molecular dynamics simulations and nuclear magnetic resonance (NMR) spectroscopy. These studies can identify the low-energy conformations that the molecule is likely to adopt in solution and in the presence of a biological target.

The conformational flexibility of this compound is influenced by several factors, including the nature of the esterifying acids and the presence of intramolecular hydrogen bonds. The specific arrangement of functional groups can stabilize certain conformations over others, thereby pre-organizing the molecule for binding to its target. Understanding the conformational landscape of this compound is therefore essential for elucidating the precise nature of its molecular recognition by biological systems.

Impact of Functional Group Modifications on Biological Potency and Selectivity

The systematic modification of functional groups on the this compound scaffold is a key strategy for exploring its SAR and for developing analogues with improved biological properties. Alterations to different parts of the molecule can have a profound impact on its potency, selectivity, and pharmacokinetic profile.

Modifications to the Pyrrolizidine Core:

Saturation of the 1,2-double bond: As mentioned earlier, this modification is expected to significantly reduce the toxicity of the compound by preventing its metabolic activation to reactive pyrrolic species.

N-oxidation: The nitrogen atom in the pyrrolizidine ring can be oxidized to an N-oxide. This modification generally leads to a decrease in toxicity, as N-oxides are often less readily metabolized to the toxic pyrrolic esters.

Modifications to the Macrocyclic Ring:

Alteration of Esterifying Acids: Changing the length, branching, and functional groups of the esterifying acids can dramatically affect the biological activity. For instance, increasing the lipophilicity of the side chains may enhance membrane permeability and interaction with hydrophobic binding pockets.

Modification of Hydroxyl and Methyl Groups: These groups can be involved in key hydrogen bonding or steric interactions with a target. Their removal, replacement, or modification of their stereochemistry can provide valuable information about the binding mode of the molecule.

The table below summarizes the expected impact of various functional group modifications on the biological activity of this compound, based on general knowledge of pyrrolizidine alkaloid SAR.

| Compound Name | Modification from this compound | Expected Impact on Biological Activity |

| 1,2-Dihydrothis compound | Saturation of the 1,2-double bond in the pyrrolizidine ring | Reduced toxicity |

| This compound N-oxide | Oxidation of the pyrrolizidine nitrogen | Reduced toxicity |

| Desoxy-swazine | Removal of a hydroxyl group from the macrocycle | Altered binding affinity and selectivity |

| Acetyl-swazine | Acetylation of a hydroxyl group | Modified solubility and cell permeability |

Investigations into the Biological Activities and Pharmacological Mechanisms of Swazine

Cellular and Molecular Mechanisms of Biological Interaction

As a pyrrolizidine (B1209537) alkaloid (PA), Swazine is associated with the characteristic biological interactions of this class of compounds. Pyrrolizidine alkaloids are recognized for their potential toxicity, particularly to the liver, where they can induce hepatic veno-occlusive disease. uni-bonn.deontosight.aiinchem.org The toxic effects of PAs are largely attributed to their metabolic activation in the liver. inchem.org In hepatic parenchymal cells, PAs are metabolized by mixed-function oxidases into pyrrolic dehydro-alkaloids, which are highly reactive alkylating agents. inchem.org These reactive pyrroles can then interact with and damage cellular constituents within the liver cells where they are formed, leading to liver cell necrosis. inchem.org

Furthermore, dihydropyrrolizine adducts, which are formed in vivo from PAs, are believed to persist as residues attached to cellular components. uni-bonn.de These adducts can subsequently release dehydronecines through hydrolytic processes over time, providing a continuous opportunity to damage vital cellular processes and potentially induce mutations. uni-bonn.de While these mechanisms describe the general actions of pyrrolizidine alkaloids, specific detailed cellular and molecular mechanisms of biological interaction solely for this compound are not extensively documented in the available literature.

Identification of Molecular Targets and Ligand-Receptor Binding Dynamics

The identification of specific molecular targets and detailed ligand-receptor binding dynamics for this compound itself is not well-defined in current research. However, for the broader class of pyrrolizidine alkaloids, some insights into their molecular interactions exist. Pyrrolizidine alkaloid metabolites generated in the liver are known to affect several molecular targets, including the alkylation of DNA. scribd.com This suggests that DNA can be a target for the genomic action of these compounds. researchgate.netresearchgate.net Additionally, some pyrrolizidine alkaloids have shown binding activity to muscarinic and serotonin (B10506) receptors, indicating a potential for interference with neuronal signal transduction pathways. scribd.com Despite these general observations for the PA class, specific, detailed research on the precise molecular targets or ligand-receptor binding dynamics of this compound remains limited in the reviewed literature.

In Vitro Biological Assay Systems for Activity Profiling

Research into the biological activities of this compound, particularly through in vitro assay systems, is part of the broader investigation into pyrrolizidine alkaloids. The genus Senecio, from which this compound is isolated, is known to produce compounds with various biological activities, including antimicrobial, antibacterial, antifungal, and cytotoxic effects. scribd.comresearchgate.net

Antiprotozoal Activities: While the genus Senecio has been a subject of phytochemical investigation for bioactive principles, including potential antiplasmodial activity, specific in vitro antiprotozoal activity data (e.g., IC₅₀ values) directly attributable to this compound are not detailed in the available literature. uonbi.ac.ke

Antifungal Activities: Similarly, although compounds from the Senecio genus are reported to possess antifungal properties, explicit in vitro antifungal activity data for this compound was not found in the reviewed sources. scribd.comresearchgate.net

Antitumor Activities: Pyrrolizidine alkaloids, as a class, have been reported to exhibit antitumor activities. uni-bonn.deinchem.org Some senecionine (B1681732) derivatives, to which this compound is structurally related, have also shown anticancer potential. ontosight.ai Studies on other pyrrolizidine alkaloids have evaluated their antitumor activity against various human cancer cell lines, such as HT29, HeLa, and HepG2, demonstrating cytotoxicity and inducing mechanisms like apoptosis and autophagy. researchgate.net While this compound has been mentioned in the context of chemical and X-ray crystal studies, and its structure has been investigated, detailed in vitro antitumor activity data, including specific research findings or quantitative metrics like IC₅₀ values for this compound, are not readily available in the provided search results. dntb.gov.uadntb.gov.ua

Preclinical In Vivo Model Systems for Efficacy Evaluation and Mechanistic Studies

Preclinical in vivo model systems are crucial for evaluating the efficacy and understanding the mechanistic aspects of drug candidates. For pyrrolizidine alkaloids, in vivo studies have primarily focused on their toxicological profiles, particularly hepatotoxicity and pneumotoxicity, due to their known adverse effects on livestock and humans. uni-bonn.deinchem.org These studies often involve assessing liver and pulmonary lesions caused by PA-containing plants. uonbi.ac.ke However, specific preclinical in vivo efficacy evaluations or detailed mechanistic studies focused solely on this compound's potential therapeutic applications (e.g., antiprotozoal, antifungal, or antitumor effects) are not extensively described in the available scientific literature. The limited specific data on this compound's in vitro activities also translates to a lack of detailed in vivo efficacy evaluations for this particular compound in the reviewed sources.

Future Perspectives and Emerging Research Frontiers for Swazine

Advanced Strategies for Enhanced Swazine Biosynthesis through Metabolic Engineering

As a plant-derived natural product, the sustainable and efficient production of this compound is a key area for future research. Metabolic engineering offers powerful tools to enhance the biosynthesis of complex natural compounds in biological systems. frontiersin.orgnih.govrsc.org

Advanced strategies for this compound biosynthesis through metabolic engineering could include:

Pathway Elucidation and Optimization : A comprehensive understanding of the entire biosynthetic pathway of this compound within its natural producers, Senecio species, is crucial. This involves identifying all enzymes involved, their encoding genes, and the regulatory mechanisms that control their expression. Such detailed knowledge would enable targeted genetic modifications to optimize the metabolic flux towards this compound production. frontiersin.org

Heterologous Host Engineering : Transferring the complete or partial this compound biosynthetic pathway into robust and fast-growing heterologous hosts, such as Escherichia coli or Saccharomyces cerevisiae, presents a promising avenue. This approach can overcome limitations associated with plant cultivation, such as slow growth rates, low yields, and environmental dependencies, allowing for controlled and scalable fermentation. rsc.orgfrontiersin.org

Enzyme and Pathway Engineering : Directed evolution or rational design of key enzymes in the this compound pathway can lead to improved catalytic efficiency, substrate specificity, or stability. Furthermore, engineering the entire pathway to minimize bottlenecks and undesirable side reactions can significantly boost production. nih.gov

Regulatory Network Manipulation : Modulating the expression of genes involved in this compound biosynthesis by targeting specific transcriptional factors or other regulatory elements can lead to a significant upregulation of the compound's production. nih.gov

Synthetic Biology Approaches : Leveraging synthetic biology principles to design and construct entirely novel or re-routed metabolic pathways could enable the de novo biosynthesis of this compound or its precursors from simple, renewable feedstocks. frontiersin.org

Development of Novel Synthetic Routes to Access this compound and its Complex Derivatives

Current methods for obtaining this compound primarily involve natural extraction from Senecio plants, alongside exploration into multi-step chemical synthesis and biotransformation. smolecule.com The intricate macrocyclic diester alkaloid structure of this compound presents a challenging yet rewarding target for synthetic chemists. smolecule.comontosight.ai

Future research in this area could focus on:

Semisynthesis from Precursors : Exploring semisynthetic approaches that utilize more readily available natural precursors, such as simpler pyrrolizidine (B1209537) alkaloids or their necine bases, as starting materials. Subsequent targeted chemical modifications could then be performed to construct the complex this compound scaffold or its derivatives. inchem.org

Chemoenzymatic Synthesis : Integrating enzymatic transformations with traditional chemical synthesis steps offers a powerful strategy. Enzymes can perform highly selective reactions (e.g., specific hydroxylations or esterifications) that are difficult to achieve chemically, thereby simplifying synthetic routes and improving efficiency. smolecule.com

Divergent Synthesis of Analogues : Designing synthetic strategies that allow for the facile and systematic generation of this compound and a diverse library of its structural analogues from common intermediates. This divergent approach is crucial for comprehensive structure-activity relationship (SAR) studies and the identification of compounds with enhanced properties or novel biological activities. researchgate.net

Derivatization for Property Optimization : Developing methods to chemically modify this compound's structure to improve its physicochemical properties, such as solubility, stability, or bioavailability, while potentially modulating its biological activity profile.

Application of Computational Chemistry and Artificial Intelligence in this compound Research

Computational chemistry and artificial intelligence (AI) are rapidly transforming the landscape of chemical and pharmaceutical research, offering unprecedented capabilities for molecular design, property prediction, and reaction pathway analysis. arxiv.orgaichemy.ac.ukyoutube.comrsc.orgnextmol.com

In the context of this compound research, these advanced technologies can be applied to:

Structure-Activity Relationship (SAR) and De Novo Design : AI and machine learning algorithms can be trained on existing biological activity data of this compound and related compounds to predict the activity of new, untested analogues. Generative AI models can then be employed to de novo design novel this compound-like structures with optimized desired properties, potentially overcoming limitations of traditional synthesis or natural product isolation. arxiv.orgrsc.orgnextmol.com

Reaction Pathway Prediction and Optimization : Computational methods can simulate and predict optimal conditions, catalysts, and reagents for the chemical synthesis or biotransformation of this compound. This can significantly accelerate process development by reducing the need for extensive experimental trial-and-error. youtube.com

Molecular Docking and Dynamics Simulations : These techniques allow for the investigation of the precise binding mechanisms of this compound with potential biological targets at an atomic level. Such insights are critical for understanding its mode of action, designing more potent or selective analogues, and predicting potential off-target interactions. rsc.org

Biosynthetic Pathway Modeling : Computational tools can be utilized to model and simulate the complex metabolic networks involved in this compound biosynthesis within plant or microbial hosts. This can help identify metabolic bottlenecks, predict the impact of genetic modifications, and guide metabolic engineering efforts for enhanced production. frontiersin.org

Property Prediction and Virtual Screening : AI-driven models can accurately predict various physicochemical properties (e.g., solubility, stability, permeability) and biological activities (e.g., binding affinity, potential toxicity) of this compound and its vast array of derivatives. This enables high-throughput virtual screening of large compound libraries, prioritizing promising candidates for experimental validation and reducing research costs. nextmol.com

Exploration of New Biological Activities and Therapeutic Opportunities for this compound Analogues

While this compound is recognized for its hepatotoxic properties, smolecule.comontosight.ai pyrrolizidine alkaloids, as a class, have also demonstrated a range of other biological activities, including anti-inflammatory and anticancer potential. ontosight.aiinchem.orgresearchgate.net This dual nature highlights the importance of further exploring this compound and its analogues for novel therapeutic opportunities.

Future research in this area should focus on:

Comprehensive Biological Activity Screening : Beyond its known hepatotoxicity and preliminary antiprotozoal and antifungal activities, smolecule.com this compound and its structurally modified analogues should be systematically screened against a broader spectrum of biological targets and disease models. This could include assays for antiviral, antiparasitic, immunomodulatory, or neuroprotective activities. researchgate.netscribd.comuonbi.ac.ke

Target Identification and Validation : A critical step is to precisely identify and validate the specific molecular targets and cellular pathways through which this compound and its analogues exert their observed biological effects. This mechanistic understanding is fundamental for rational drug design and for differentiating between desired therapeutic actions and undesirable off-target effects. ontosight.ai

Analogue Design for Improved Therapeutic Index : A major challenge lies in designing this compound analogues that retain or enhance beneficial biological activities while significantly mitigating or eliminating its undesirable properties, particularly hepatotoxicity. This could involve targeted structural modifications, such as altering the macrocyclic ester linkage or the necine base, to improve selectivity and safety. ontosight.ai

Mechanism of Action Studies : Detailed biochemical, cellular, and in vivo studies are needed to fully elucidate the precise mechanisms by which this compound and its analogues interact with biological systems, leading to their observed pharmacological or toxicological outcomes. ontosight.ai

Lead Optimization and Preclinical Development : Promising this compound analogues identified through screening and mechanistic studies could be further optimized as potential lead compounds for drug development. This involves improving their potency, selectivity, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and ultimately, evaluating their efficacy in relevant preclinical models.

Q & A

Q. What steps ensure reproducibility in this compound research?

- Answer :

- Protocol Pre-registration : Share methods on platforms like Open Science Framework.

- Reagent Sourcing : Document suppliers, batch numbers, and purity certificates.

- Error Reporting : Quantify uncertainties (e.g., ± SD in triplicate experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.